Product packaging for 4-(1-Aminoethyl)benzonitrile(Cat. No.:CAS No. 86225-78-7)

4-(1-Aminoethyl)benzonitrile

Cat. No.: B109050
CAS No.: 86225-78-7
M. Wt: 146.19 g/mol
InChI Key: CANLULJYEHSQFU-UHFFFAOYSA-N
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Description

Evolution of Benzonitrile (B105546) Derivatives in Synthetic Organic Chemistry

Benzonitrile, a simple aromatic compound composed of a benzene (B151609) ring and a nitrile group, has been a cornerstone of organic synthesis since its first reported synthesis in 1844. guidechem.com Initially prepared by the thermal dehydration of ammonium (B1175870) benzoate, modern industrial production often involves the ammoxidation of toluene. guidechem.com In the laboratory, methods such as the dehydration of benzamide (B126) or the Rosenmund-von Braun reaction are employed. guidechem.com

The true value of benzonitrile lies in its versatility as a precursor to a multitude of derivatives. guidechem.com The nitrile group is a highly useful functional group, readily convertible into other functionalities such as amines, amides, and carboxylic acids. guidechem.comsigmaaldrich.com This reactivity has spurred the development of a vast array of synthetic methodologies to create substituted benzonitriles.

Early methods often involved harsh conditions or the use of toxic reagents like cyanide salts. nih.gov However, the evolution of synthetic organic chemistry has led to milder and more efficient protocols. For instance, transition-metal-free, base-promoted one-pot reactions of ynones with 2-aminobenzonitriles have been developed to afford multisubstituted 4-aminoquinolines. cardiff.ac.uk Furthermore, electrochemical approaches have emerged for the C-H amidation of benzene and its derivatives using benzonitrile as an amino source, operating under mild, environmentally friendly conditions. bldpharm.com Photochemical methods have also provided a convenient route to electron-donating substituted benzonitriles from phenyl halides and esters. rsc.org

These advancements have expanded the accessible chemical space of benzonitrile derivatives, enabling the synthesis of molecules with tailored electronic and steric properties for applications in medicinal chemistry, materials science, and as ligands in coordination chemistry. guidechem.comsigmaaldrich.com

Significance of Chiral Amines in Pharmaceutical and Materials Science Research

Chiral amines, organic compounds containing a stereogenic center at the nitrogen-bearing carbon, are fundamental building blocks in the molecular world, with profound implications for both the life sciences and materials science. acs.orgsigmaaldrich.com Chirality, or the "handedness" of a molecule, is a critical property, as different enantiomers (mirror-image isomers) of a molecule can exhibit dramatically different biological activities. mdpi.com

In the pharmaceutical industry, the importance of chirality is paramount. It is estimated that around 40-45% of small-molecule pharmaceuticals contain chiral amine fragments. acs.orgnih.gov The specific three-dimensional arrangement of a chiral amine can dictate its binding affinity and interaction with biological targets like enzymes and receptors. mdpi.com This can lead to one enantiomer having the desired therapeutic effect while the other is inactive or, in some infamous cases like thalidomide, harmful. wikipedia.org Consequently, the development of methods for the enantioselective synthesis of chiral amines is a major focus of pharmaceutical research, with techniques like asymmetric hydrogenation and biocatalysis being extensively explored. nih.govacs.org

Current Research Landscape of 4-(1-Aminoethyl)benzonitrile

This compound is a molecule that embodies the principles discussed in the preceding sections. As a benzonitrile derivative, it possesses a reactive nitrile handle for further chemical transformations. As a chiral amine, its stereochemistry is a key feature that can influence its interactions in biological and material systems. The compound is commercially available, typically as a hydrochloride salt, which enhances its stability and solubility in water. sigmaaldrich.comcymitquimica.com

The current research landscape positions this compound primarily as a versatile building block and intermediate in synthetic and medicinal chemistry. cymitquimica.com Its bifunctional nature—a primary amine and a nitrile group on a phenyl ring—makes it a valuable scaffold for constructing more complex molecules. For instance, its structural isomer, 2-aminobenzonitrile, is a key starting material for synthesizing quinoline (B57606) derivatives. cardiff.ac.uk Analogously, this compound can be envisioned as a precursor for a variety of heterocyclic compounds and other molecular architectures.

While large-scale studies focusing exclusively on the biological activity of this compound are not widely published, its derivatives have appeared in various chemical contexts. For example, the related compound 4-(aminomethyl)benzonitrile (B84873) has been used in the synthesis of fluorescent-labeled molecules for biomedical studies and in the modification of hydrogels for cell engineering applications. sigmaaldrich.comsigmaaldrich.com This suggests that this compound could similarly serve as a key component in the development of chemical probes and advanced biomaterials.

The synthesis of this and related chiral amines is an area of active research. Biocatalytic methods, using enzymes like transaminases, are increasingly employed for the efficient and stereoselective production of chiral amines, offering a green alternative to traditional chemical synthesis. nih.gov Such methods could be applied to produce enantiomerically pure (R)- or (S)-4-(1-Aminoethyl)benzonitrile, which would be crucial for its application in fields where stereochemistry is critical.

Below are some of the key properties of this compound and its hydrochloride salt.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

Property This compound This compound hydrochloride
Molecular Formula C₉H₁₀N₂ C₉H₁₁ClN₂
Molecular Weight 146.19 g/mol 182.65 g/mol
Physical Form Not specified Solid
CAS Number 36244-70-9 ((S)-enantiomer) bldpharm.com 1177316-44-7 (racemate) sigmaaldrich.com

| Chirality | Yes | Yes |

Table 2: Compound Names Mentioned in the Article

Compound Name
2-aminobenzonitrile
This compound
This compound hydrochloride
4-(aminomethyl)benzonitrile
4-aminoquinolines
Ammonium benzoate
Benzamide
Benzonitrile
Toluene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N2 B109050 4-(1-Aminoethyl)benzonitrile CAS No. 86225-78-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-aminoethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANLULJYEHSQFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30468351
Record name 4-(1-aminoethyl)benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86225-78-7
Record name 4-(1-aminoethyl)benzonitrile
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Record name 4-(1-aminoethyl)benzonitrile
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Synthetic Methodologies and Enantioselective Routes to 4 1 Aminoethyl Benzonitrile and Its Derivatives

General Synthetic Approaches to Benzonitrile-Containing Aminoethyl Compounds

The construction of the aminoethyl moiety on a benzonitrile (B105546) scaffold can be accomplished through several foundational synthetic strategies. These methods are generally applicable for creating a variety of substituted aminoethylbenzonitriles.

Classical Amination Strategies

Reductive amination stands out as a primary method for the synthesis of 4-(1-Aminoethyl)benzonitrile. This process typically involves the reaction of a ketone, such as 4-acetylbenzonitrile (B130643), with an amine source in the presence of a reducing agent. masterorganicchemistry.com The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com The choice of solvent is also crucial, with methanol, ethanol, and various aprotic solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) being commonly employed. commonorganicchemistry.com For less reactive substrates, Lewis acids such as titanium(IV) isopropoxide or zinc chloride can be added to facilitate the reaction. masterorganicchemistry.comcommonorganicchemistry.com

Another approach involves the direct alkylation of amines with suitable alkyl halides, although this method can be difficult to control and may lead to over-alkylation, resulting in mixtures of primary, secondary, and tertiary amines. masterorganicchemistry.com

Nitrile Reduction Pathways to Aminoethylbenzonitriles

The reduction of a nitrile group offers a direct pathway to primary amines. wikipedia.org This transformation can be achieved using various reducing agents, including lithium aluminum hydride (LiAlH₄), borane-tetrahydrofuran (B86392) (BH₃-THF), and catalytic hydrogenation. commonorganicchemistry.comlibretexts.org

Lithium aluminum hydride is a powerful reducing agent capable of converting nitriles to primary amines. The reaction is typically carried out in an ether solvent like diethyl ether or THF, followed by an acidic workup. libretexts.org Borane complexes, such as BH₃-THF or the more stable borane-dimethylsulfide (BH₃-SMe₂), also effectively reduce nitriles to amines, usually with heating in THF. commonorganicchemistry.com

Catalytic hydrogenation provides an economical and scalable method for nitrile reduction. wikipedia.org This process utilizes hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide. wikipedia.orgcommonorganicchemistry.com To minimize the formation of secondary and tertiary amine byproducts, ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) is often added to the reaction mixture. commonorganicchemistry.com

It is important to note that the choice of reducing agent and reaction conditions can be tailored to selectively reduce the nitrile group in the presence of other functional groups. For instance, certain chemical reducing agents can selectively reduce a nitrile over an alkene. youtube.com

Reactions Involving Benzonitrile Precursors

The synthesis of the benzonitrile core itself is a key consideration. Benzonitrile and its derivatives can be prepared through various methods. Historically, Hermann Fehling first synthesized benzonitrile in 1844 by the thermal dehydration of ammonium benzoate. sciencemadness.org Another classical method is the Letts nitrile synthesis, which involves the reaction of benzoic acids with metal thiocyanates. sciencemadness.org Modern approaches include the reaction of chlorobenzene (B131634) with potassium cyanide, although this reaction can be challenging due to the stability of the aryl halide. youtube.com

The Strecker reaction provides a pathway to α-aminonitriles from aldehydes. nih.gov For example, a substituted benzaldehyde (B42025) can react with an amine and a cyanide source to yield the corresponding α-aminonitrile. nih.gov

Chiral Synthesis of Enantiopure this compound

The biological activity of many pharmaceuticals is dependent on their stereochemistry. Therefore, the synthesis of enantiomerically pure forms of this compound is of significant interest. chemshuttle.comnih.gov

Asymmetric Catalytic Hydrogenation Protocols

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones and imines. wikipedia.org This method employs a chiral catalyst, typically a transition metal complex with a chiral ligand, to selectively produce one enantiomer of the product. wikipedia.org

For the synthesis of chiral this compound, the asymmetric hydrogenation of 4-acetylbenzonitrile or its corresponding imine is a key strategy. Ruthenium, rhodium, and iridium complexes with chiral phosphine (B1218219) ligands, such as BINAP, are commonly used catalysts. wikipedia.orgyoutube.com The reaction is typically carried out under hydrogen pressure in a suitable solvent. youtube.com The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity (ee) and yield. youtube.com

Asymmetric transfer hydrogenation offers an alternative to using hydrogen gas. mdpi.comliv.ac.uk In this method, a hydrogen donor, such as isopropanol (B130326) or formic acid, is used in the presence of a chiral catalyst. mdpi.comliv.ac.uk Ruthenium complexes with chiral amino alcohol ligands have proven effective for the asymmetric transfer hydrogenation of ketones. mdpi.com

The development of heterogeneous catalysts for asymmetric hydrogenation is an area of active research, offering advantages in terms of catalyst recovery and reuse. nih.gov

Catalyst System Substrate Product Enantioselectivity (ee) Yield
Ru-BINAP4-Acetylbenzonitrile(R)- or (S)-4-(1-Aminoethyl)benzonitrileUp to 97%High
Iridium-Chiral PhosphineImines of 4-acetylbenzonitrile(R)- or (S)-4-(1-Aminoethyl)benzonitrileHighGood
Ru-Amino Alcohol4-Acetylbenzonitrile(R)- or (S)-4-(1-Hydroxyethyl)benzonitrileUp to 98%Excellent

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. wikipedia.orgsigmaaldrich.comresearchgate.net A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recycled. sigmaaldrich.com

In the context of synthesizing enantiopure this compound, a chiral auxiliary can be attached to a precursor molecule to guide a diastereoselective reaction. For example, an achiral ketone can be converted into a chiral imine or enamine using a chiral amine as the auxiliary. Subsequent reduction of this intermediate would lead to a diastereomeric mixture of amines, which can then be separated. Cleavage of the chiral auxiliary would then yield the desired enantiomer of the primary amine.

Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids or terpenes. researchgate.net Examples include oxazolidinones, popularized by David A. Evans, and pseudoephedrine amides. wikipedia.orgnih.gov These auxiliaries have been successfully employed in a variety of stereoselective transformations, including alkylations and aldol (B89426) reactions. wikipedia.orgnih.gov

The general workflow for a chiral auxiliary-mediated synthesis is as follows:

Attachment of the chiral auxiliary to the substrate.

Diastereoselective reaction to create the desired stereocenter.

Separation of the diastereomers, if necessary.

Cleavage of the chiral auxiliary to afford the enantiomerically enriched product.

While effective, this method can be less atom-economical compared to catalytic asymmetric methods due to the stoichiometric use of the chiral auxiliary. researchgate.net

Chiral Auxiliary Reaction Type Key Features
OxazolidinonesAlkylation, Aldol ReactionsHigh diastereoselectivity, well-defined transition states. wikipedia.org
PseudoephenamineAlkylationExcellent stereocontrol, particularly for forming quaternary carbons. nih.gov
CamphorsultamVariousDerived from camphor, provides strong stereochemical bias. researchgate.net

Enzyme-Catalyzed Enantioselective Transformations

The synthesis of enantiomerically pure chiral amines is of significant interest in the pharmaceutical industry, as approximately 40% of all active pharmaceutical ingredients contain a chiral amine moiety. nih.gov Biocatalytic methods, particularly those employing enzymes, offer an environmentally sound and economically viable alternative to traditional chemical syntheses for producing these valuable compounds. nih.gov Enzymes such as transaminases (TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs) are instrumental in the asymmetric synthesis of chiral amines from prochiral ketones. nih.gov

Transaminases, which require pyridoxal-5'-phosphate (PLP) as a cofactor, are particularly noteworthy for their ability to convert carbonyl substrates into primary amines. mdpi.commdpi.com These enzymes facilitate the transfer of an amino group from a donor molecule, often an inexpensive amine like isopropylamine (B41738) or alanine, to a ketone acceptor. nih.govmdpi.com The reaction is reversible, and strategies to drive the equilibrium towards product formation include using an excess of the amine donor or removing the ketone byproduct. mdpi.com

For the synthesis of this compound, a prochiral ketone, 4-acetylbenzonitrile, serves as the starting material. The enantioselective amination of this ketone can be achieved using either (R)- or (S)-selective transaminases to yield the corresponding enantiomer of the amine. Several commercially available and engineered transaminases have shown high efficacy and stereoselectivity in the amination of various prochiral ketones, often achieving high conversions and excellent enantiomeric excess (>99% ee). nih.govresearchgate.netresearchgate.net The choice between whole-cell biocatalysts and isolated enzymes depends on factors such as substrate and product stability, cost, and the need for cofactor regeneration. nih.gov Immobilized whole-cell biocatalysts are often preferred for their robustness and ease of separation from the reaction mixture. nih.gov

Kinetic resolution, another enzyme-catalyzed strategy, can be employed to separate a racemic mixture of this compound. In this approach, an enzyme selectively acylates or deacylates one enantiomer, allowing for the separation of the unreacted enantiomer from the derivatized one. nih.gov While effective, the maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%. mdpi.com Dynamic kinetic resolution (DKR) overcomes this limitation by combining the kinetic resolution with in-situ racemization of the unreacted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.com

Table 1: Examples of Enzyme-Catalyzed Reactions for Chiral Amine Synthesis

Enzyme ClassReaction TypeSubstrate ExampleProduct ExampleKey Features
Transaminase (TA)Asymmetric Synthesis4-Acetylbenzonitrile(R)- or (S)-4-(1-Aminoethyl)benzonitrileHigh enantioselectivity (>99% ee), uses a sacrificial amine donor. nih.govresearchgate.net
Transaminase (TA)Kinetic ResolutionRacemic this compoundEnantioenriched this compoundMaximum 50% yield for one enantiomer. mdpi.com
Transaminase (TA)Dynamic Kinetic ResolutionRacemic this compound(R)- or (S)-4-(1-Aminoethyl)benzonitrileCan achieve >90% yield of a single enantiomer. mdpi.com

Derivatization and Functionalization of the Aminoethylbenzonitrile Core

The this compound core possesses two primary reactive sites: the primary amino group and the benzonitrile moiety. These functional groups allow for a wide range of derivatization and functionalization reactions, enabling the synthesis of a diverse library of compounds for various applications.

Modification at the Amino Group

The primary amino group of this compound is a versatile handle for chemical modification. As a nucleophile and a base, it readily participates in several common organic reactions. ncert.nic.in

Acylation: The amino group can be acylated by reacting with acid chlorides or anhydrides to form amides. ncert.nic.inchemguide.co.uk This reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. ncert.nic.in This process, also known as ethanoylation when using an ethanoyl group, is a common method for protecting the amine functionality or for introducing specific acyl groups to modulate the compound's properties. chemguide.co.uk The reaction with ethanoyl chloride is often vigorous. libretexts.org

Alkylation: The amino group can also undergo alkylation with alkyl halides. ncert.nic.in However, this reaction can be difficult to control and may lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. More controlled alkylation can be achieved through reductive amination, where the amine is first reacted with an aldehyde or ketone to form an imine, which is then reduced to the corresponding alkylated amine.

Derivatization for Analysis: For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), the polar amino group is often derivatized to increase volatility and improve chromatographic behavior. nih.gov Common derivatizing reagents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and acylating agents. nih.gov These reagents react with the active hydrogen of the amino group to form less polar derivatives. nih.gov

Table 2: Common Reactions at the Amino Group

Reaction TypeReagentProduct Type
AcylationAcyl Chloride (e.g., Ethanoyl chloride)N-substituted Amide
AlkylationAlkyl HalideSecondary/Tertiary Amine
SilylationSilylating Agent (e.g., MSTFA)Silylated Amine

Reactions at the Benzonitrile Moiety

The benzonitrile group, while generally less reactive than the amino group, can undergo several important transformations.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield a primary amide (benzamide derivative) and then, upon further hydrolysis, a carboxylic acid (benzoic acid derivative). doubtnut.comchegg.com This provides a route to convert the cyano group into other valuable functionalities.

Reduction: The nitrile group can be reduced to a primary amine (benzylamine derivative). libretexts.orgrsc.orgrsc.org Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation using catalysts like Raney nickel, palladium, or ruthenium. libretexts.orgrsc.orgacs.orgchemicalforums.com The choice of catalyst and reaction conditions can influence the selectivity and yield of the benzylamine (B48309) product. rsc.org For instance, catalytic hydrogenation over nickel or cobalt catalysts has been shown to be effective for the selective hydrogenation of benzonitrile to benzylamine. rsc.org

Organometallic Reactions: The carbon atom of the nitrile group is electrophilic and can be attacked by organometallic reagents such as Grignard reagents or organolithium compounds. libretexts.orgmsu.edu This reaction, after hydrolysis of the intermediate imine salt, leads to the formation of a ketone. libretexts.org This allows for the formation of a new carbon-carbon bond at the benzylic position.

Table 3: Common Reactions at the Benzonitrile Moiety

Reaction TypeReagent(s)Product Type
HydrolysisH₃O⁺ or OH⁻, H₂OCarboxylic Acid
ReductionLiAlH₄ or H₂/CatalystPrimary Amine
Grignard ReactionRMgX, then H₃O⁺Ketone

Substituent Effects on Reaction Pathways

The reactivity of the this compound core and the regioselectivity of its reactions are significantly influenced by the nature and position of any additional substituents on the benzene (B151609) ring. These effects can be broadly categorized as electronic effects (inductive and resonance) and steric effects. lumenlearning.comnumberanalytics.com

Electronic Effects:

Electron-donating groups (EDGs) , such as alkoxy (–OR) and alkyl (–R) groups, increase the electron density of the aromatic ring. lumenlearning.com This activates the ring towards electrophilic aromatic substitution, making such reactions faster compared to unsubstituted benzene. libretexts.org For reactions involving the amino group, an EDG on the ring will increase its basicity and nucleophilicity. Conversely, an EDG will decrease the electrophilicity of the nitrile carbon, potentially slowing down nucleophilic attack at that position.

Electron-withdrawing groups (EWGs) , such as nitro (–NO₂) and cyano (–CN) groups, decrease the electron density of the aromatic ring. lumenlearning.comquizlet.com This deactivates the ring towards electrophilic aromatic substitution. libretexts.org An EWG will decrease the basicity of the amino group. Conversely, it will increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack.

Steric Effects: The size of substituents on the aromatic ring can hinder the approach of reagents to a nearby reaction center, a phenomenon known as steric hindrance. numberanalytics.com For example, a bulky substituent at the ortho-position to the aminoethyl group could impede reactions at the amino group. Similarly, bulky groups can influence the regioselectivity of reactions on the aromatic ring itself, often favoring substitution at the less hindered para-position over the ortho-position. numberanalytics.comlibretexts.org The size of the attacking reagent is also a factor; larger reagents are more sensitive to steric hindrance. libretexts.org

The combination of these electronic and steric effects allows for the fine-tuning of the reactivity and synthetic pathways for the derivatization of the this compound core, enabling the targeted synthesis of a wide array of functionalized molecules.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Research on 4 1 Aminoethyl Benzonitrile

High-Resolution Nuclear Magnetic Resonance Spectroscopy in Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of 4-(1-Aminoethyl)benzonitrile. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a related compound, 4-aminobenzonitrile, the protons of the amino group (NH₂) appear as a broad singlet, while the aromatic protons show characteristic splitting patterns in the aromatic region of the spectrum. rsc.orgchemicalbook.com For this compound, the ethyl group would introduce additional signals: a quartet for the methine (CH) proton coupled to the methyl (CH₃) protons, and a doublet for the methyl protons coupled to the methine proton. The specific chemical shifts (δ) and coupling constants (J) are crucial for confirming the connectivity of the atoms.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbon of the nitrile group (C≡N) typically appears in a characteristic downfield region. The carbons of the benzene (B151609) ring would show signals in the aromatic region, and their chemical shifts would be influenced by the aminoethyl and nitrile substituents. The ethyl group carbons would also have distinct resonances.

NucleusObserved Chemical Shift (δ) Range (ppm)Expected MultiplicityExpected Coupling Constant (J) Range (Hz)
Aromatic CH~7.0 - 8.0Doublet, Multiplet~7.0 - 9.0
Methine CH~4.0 - 4.5Quartet~6.0 - 8.0
Methyl CH₃~1.3 - 1.6Doublet~6.0 - 8.0
Amino NH₂Variable (broad)SingletN/A
Nitrile C≡N~115 - 125N/AN/A
Aromatic C~110 - 150N/AN/A
Methine C~50 - 60N/AN/A
Methyl C~20 - 30N/AN/A

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly employed.

In ESI-MS, the molecule is typically protonated to form the [M+H]⁺ ion, allowing for the accurate determination of its molecular mass. nih.gov High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. wiley-vch.de Studies have shown that nitriles can be reduced to their corresponding amines under certain positive ion ESI-MS conditions. nih.gov

Electron ionization (EI) involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation. The fragmentation pattern is a unique fingerprint of the molecule. For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway. libretexts.org In the case of this compound, this would result in the loss of a methyl radical (•CH₃) to form a stable iminium ion. The molecular ion peak in amines is characteristically an odd number if it contains an odd number of nitrogen atoms, as is the case here. libretexts.org The stable aromatic ring contributes to a strong molecular ion peak. libretexts.org

Ionm/z (mass-to-charge ratio)Significance
[M]⁺146Molecular Ion
[M-15]⁺131Loss of a methyl group (•CH₃) via alpha-cleavage

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a unique spectral fingerprint.

For this compound, the IR spectrum would exhibit several key absorption bands:

N-H Stretching: The amino group (NH₂) of a primary amine typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations. These bands are generally sharper and less intense than the O-H bands of alcohols. libretexts.org

C≡N Stretching: The nitrile group (C≡N) displays a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group occurs just below 3000 cm⁻¹. libretexts.org

C=C Stretching: The aromatic ring shows characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. rsc.org

C-N Stretching: The C-N stretching vibration of the amine is typically found in the 1020-1250 cm⁻¹ range.

Functional GroupCharacteristic Absorption Range (cm⁻¹)Intensity
N-H (Amine)3300 - 3500Medium, Sharp (often two bands)
C≡N (Nitrile)2220 - 2260Medium, Sharp
Aromatic C-H3000 - 3100Variable
Aliphatic C-H2850 - 2960Medium to Strong
Aromatic C=C1450 - 1600Variable
C-N (Amine)1020 - 1250Medium

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and for separating its enantiomers.

Chiral High-Performance Liquid Chromatography

Since this compound possesses a chiral center at the carbon atom of the ethyl group attached to the benzene ring, it exists as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. uma.esheraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. nih.govnih.gov The choice of the CSP and the mobile phase composition are critical for achieving optimal resolution. Common detectors used include UV-Vis and circular dichroism (CD) detectors. heraldopenaccess.us The determination of enantiomeric excess is crucial in many applications, particularly in the pharmaceutical industry, as enantiomers can exhibit different biological activities. nih.gov

Thin-Layer Chromatography in Characterization Studies

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring reaction progress, assessing compound purity, and determining the appropriate solvent system for column chromatography. orgsyn.orgrsc.org For this compound, a spot of the sample is applied to a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a suitable mobile phase. The retention factor (R_f) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic of the compound in a given solvent system and can be used for its identification by comparison with a standard. Visualization of the spot can be achieved under UV light, due to the aromatic nature of the compound, or by using a staining agent.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a compound. This method provides the percentage by weight of each element present in the sample, which can then be compared with the theoretical values calculated from the compound's molecular formula. For this compound, the molecular formula is C₉H₁₀N₂. nih.gov

The theoretical elemental composition is calculated based on the atomic masses of carbon (C), hydrogen (H), and nitrogen (N). The molecular weight of this compound is approximately 146.19 g/mol . nih.govnih.gov

The expected elemental composition for this compound is presented in the data table below. Experimental values obtained from elemental analysis of a pure sample should closely match these theoretical percentages, thereby verifying the empirical formula of the compound. Any significant deviation could indicate the presence of impurities or that the incorrect compound has been synthesized.

Table 1: Elemental Composition of this compound

Element Symbol Atomic Mass (g/mol) Number of Atoms Total Mass (g/mol) Percentage (%)
Carbon C 12.01 9 108.09 73.99
Hydrogen H 1.008 10 10.08 6.90
Nitrogen N 14.01 2 28.02 19.17
Total 146.19 100.00

This table was generated based on the molecular formula C₉H₁₀N₂.

Theoretical and Computational Investigations on 4 1 Aminoethyl Benzonitrile

Quantum Chemical Studies on Molecular Conformation and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules. While specific DFT studies on 4-(1-Aminoethyl)benzonitrile are not prevalent in the literature, the methodologies have been extensively applied to related benzonitrile (B105546) derivatives. atlantis-press.com These studies provide a framework for understanding the structural and electronic characteristics of this compound.

DFT calculations can be used to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles. For instance, a study on related benzofuran (B130515) derivatives using the B3LYP/6-311**G(d,p) level of theory demonstrated excellent correlation between calculated and experimental X-ray diffraction data, with a correlation coefficient of 0.99 for both bond lengths and angles. mdpi.com Similar calculations for this compound would likely involve optimizing the geometry to find the most stable conformer, considering the rotational freedom around the C-C and C-N single bonds of the aminoethyl group.

Furthermore, theoretical vibrational spectra (FT-IR and Raman) can be calculated and compared with experimental data to confirm the molecular structure and assign vibrational modes. A study on N-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine utilized DFT calculations to interpret the experimental FT-IR spectrum through potential energy distribution (PED) analysis. nih.gov

Table 1: Representative Calculated Properties for Benzonitrile Derivatives

Property4-Nitroso Benzonitrile researchgate.netN-benzyl-N-ethyl-N-[5-nitro-2-(1,1,3,3-Tetramethylbutylamino)-1-benzofuran-3-yl]amine nih.gov
Computational Method DFTDFT/B3LYP/6-31G(d)
Dipole Moment 0.6197 DebyeNot Reported
HOMO-LUMO Gap 0.11049 eVNot Reported
Key Vibrational Frequencies C-N stretch: 2338 cm⁻¹Not Reported

Note: The data in this table is for related compounds and is intended to be illustrative of the types of properties that can be calculated for this compound.

Computational Modeling of Reaction Pathways and Mechanisms

Theoretical chemistry can be used to model the transition states and intermediates of a reaction, providing insights into the reaction mechanism and kinetics. For example, the synthesis of benzimidazole (B57391) derivatives has been studied using computational methods to understand the reaction steps and optimize conditions. nih.gov Similarly, the synthesis of halogen- and amidino-substituted benzothiazoles involved condensation and O-alkylation reactions, the mechanisms of which could be elucidated through computational modeling. mdpi.com

For this compound, computational modeling could be applied to study its formation, for instance, through the reduction of a corresponding ketoxime or the amination of a haloethylbenzonitrile. By calculating the energy barriers for different potential pathways, the most likely reaction mechanism can be identified. This understanding can aid in the development of more efficient and selective synthetic routes.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of a small molecule with a biological target, such as a protein or enzyme. biointerfaceresearch.com These methods are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. samipubco.com The binding affinity is often estimated using a scoring function, which can help to rank potential inhibitors. For example, in a study of 4-anilino quinazoline (B50416) derivatives as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, docking studies identified compounds with significant binding affinities, with binding energies ranging from -6.74 to -7.46 kcal/mol. youtube.com

Following docking, MD simulations can be performed to investigate the stability of the ligand-protein complex over time. jbiochemtech.com These simulations provide detailed information about the conformational changes and intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. In the aforementioned study on 4-anilino quinazolines, MD simulations were used to confirm the stability of the docked complexes. youtube.com

While no specific molecular docking or MD simulation studies featuring this compound have been identified in the reviewed literature, its structure suggests that it could be investigated as a potential ligand for various biological targets. The amino and nitrile groups can participate in hydrogen bonding, and the benzene (B151609) ring can engage in hydrophobic and π-stacking interactions.

Table 2: Example of Molecular Docking Data for Structurally Related Compound Classes

Compound ClassTarget ProteinKey FindingsReference
4-Anilino quinazolinesEGFR Tyrosine KinaseBinding energies from -6.74 to -7.46 kcal/mol, stable complexes in MD simulations. youtube.com
Benzoheterocyclic 4-aminoquinolinesDihydrofolate reductase-thymidylate synthase (DRTS)Designed derivatives showed improved docking scores compared to original compounds. unar.ac.id
Quinoline (B57606) Schiff basesEnoyl Acyl Carrier Protein ReductaseDocking scores up to 6.22, identifying key binding interactions with TYR158 and NAD+. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) Analyses of Benzonitrile Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.comyoutube.com QSAR models are widely used in drug discovery to predict the activity of new compounds and to guide the design of more potent molecules.

A QSAR study typically involves a set of compounds with known biological activities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric and electrostatic fields). youtube.com Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates the descriptors with the biological activity. youtube.com

Several QSAR studies have been performed on benzonitrile and related derivatives. For instance, a 3D-QSAR study on (benzothiazole-2-yl) acetonitrile (B52724) derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors developed models with good predictive ability (r² values of 0.849 and 0.766 for MFA and RSA models, respectively). researchgate.net Another study on substituted benzimidazole derivatives as angiotensin II-AT1 receptor antagonists also yielded statistically significant CoMFA and CoMSIA models. nih.gov These studies highlight the importance of steric, electrostatic, and hydrophobic properties in determining the biological activity of these compounds.

A QSAR study involving this compound would require a dataset of structurally similar compounds with measured biological activity against a specific target. By including this compound in such a study, its potential activity could be predicted, and the structural features important for its activity could be identified.

Applications of 4 1 Aminoethyl Benzonitrile in Medicinal Chemistry and Drug Discovery Research

Role as a Chiral Building Block in Active Pharmaceutical Ingredient Synthesis

The significance of chirality in drug development cannot be overstated, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. mdpi.comresearchgate.nettandfonline.comnih.gov Many modern antidepressant and antipsychotic drugs possess chiral centers, with different enantiomers often exhibiting distinct pharmacodynamic and pharmacokinetic profiles. mdpi.comtandfonline.com The use of single, pure enantiomers can offer considerable benefits, including lower dosage requirements, improved receptor selectivity, and a reduction in side effects and drug-drug interactions. researchgate.net

4-(1-Aminoethyl)benzonitrile, which exists as (S) and (R) enantiomers, serves as a critical chiral building block in this context. nih.gov Chiral amines are fundamental structural motifs present in a vast array of pharmaceuticals and biologically active compounds. The demand for enantiomerically pure amines has spurred the development of innovative synthetic methods to produce them efficiently. This compound provides a readily available chiral scaffold that medicinal chemists can utilize to construct more complex active pharmaceutical ingredients (APIs).

The benzonitrile (B105546) group itself is a key pharmacophore in several approved drugs. nih.gov For instance, the nitrile group in the antidepressant citalopram (B1669093) is thought to interact with a phenylalanine residue in the human serotonin (B10506) transporter. nih.gov Furthermore, substituted benzonitriles have been developed as selective inhibitors of enzymes like aromatase, where the para-positioned nitrile group is crucial for activity. nih.gov This dual functionality—a chiral amine for stereospecific interactions and a versatile benzonitrile group—positions this compound as a valuable starting material in the synthesis of novel therapeutic agents.

Neuropharmacological Research Endeavors

The structural features of this compound have prompted investigations into its potential effects on the central nervous system.

Neuroprotection is a critical therapeutic goal for a range of neurodegenerative disorders. Research has shown that various phenolic compounds and benzimidazole (B57391) derivatives exhibit neuroprotective properties, often linked to their antioxidant and anti-inflammatory capacities. mdpi.commdpi.com These compounds can reduce the formation of reactive oxygen species (ROS) and restore mitochondrial membrane potential in models of neuronal damage. mdpi.com While direct studies on the neuroprotective effects of this compound were not prominently featured in the reviewed literature, the presence of the benzonitrile moiety, a known structural component in biologically active molecules, suggests its derivatives could be worthy of investigation. t3db.ca The general principle that neurotoxicants can interfere with various aspects of neurotransmission underscores the importance of evaluating novel compounds for such effects. nih.gov

Modern antidepressants frequently incorporate chiral centers, and the specific stereoisomer can determine the drug's efficacy and side-effect profile. mdpi.comresearchgate.netnih.gov For example, escitalopram, the (S)-enantiomer of citalopram, is the therapeutically active form. tandfonline.com Many antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), are chiral amines. mdpi.comnih.govsemanticscholar.org

Given that this compound is a chiral amine containing a benzonitrile group—a feature present in the SSRI citalopram—its potential as a scaffold for new antidepressant drugs is a logical area of research. nih.gov The development of novel antidepressants often involves the synthesis of derivatives that target specific neurotransmitter systems, such as the serotonin transporter. nih.gov The structural similarity of this compound to key components of existing antidepressants makes it a compelling candidate for the synthesis of new chemical entities with potential antidepressant activity.

The amine group in this compound suggests a potential for interaction with monoamine neurotransmitter systems, which are primary targets for antidepressant and anti-Parkinson's drugs. Monoamine oxidase (MAO) enzymes, which metabolize neurotransmitters like dopamine (B1211576) and serotonin, are significant drug targets. Research into related compounds provides a basis for hypothesizing such interactions. For example, derivatives of 4-aminophenethylamine have been shown to be selective inhibitors of MAO-A. nih.gov Furthermore, molecular docking studies of other inhibitors have shown that moieties like a benzonitrile or a sulfonamide group can bind within the substrate cavity of MAO-B. mdpi.com This suggests that the benzonitrile portion of this compound could potentially interact with the active site of MAO enzymes.

The table below summarizes findings on related compounds that suggest potential interaction pathways for this compound.

Compound Class/DerivativeTargetFindingPotential Implication for this compound
4-Aminophenethylamine Derivatives nih.govMAO-ASelective inhibition.The aminoethylphenyl structure is a viable scaffold for MAO inhibition.
Benzonitrile-substituted compounds tandfonline.comMAO-BPotent inhibition, with the benzonitrile moiety in the substrate cavity.The nitrile group may facilitate binding to the MAO-B active site.
Citalopram (a benzonitrile) nih.govSerotonin TransporterInteraction between the nitrile and a phenylalanine residue.The nitrile group can play a direct role in binding to neurotransmitter transporters.

Enzyme Inhibition Studies and Therapeutic Implications

The interaction of drug candidates with metabolic enzymes is a cornerstone of preclinical drug development, as it determines the compound's pharmacokinetic profile and potential for drug-drug interactions.

Cytochrome P450 (CYP) enzymes are a superfamily of proteins responsible for the phase I metabolism of a vast number of drugs and other xenobiotics. nih.govnih.gov Inhibition of these enzymes is a major cause of adverse drug-drug interactions. nih.gov This inhibition can be reversible or irreversible, with irreversible (mechanism-based) inactivation being of particular concern as the enzyme must be newly synthesized to restore function. nih.govyoutube.com

Chiral drugs can exhibit enantiospecific interactions with CYP enzymes, meaning one enantiomer may be a more potent inhibitor than the other. nih.gov For instance, the enantiomers of drugs like tamsulosin (B1681236) and tolterodine (B1663597) show different inhibitory potencies against CYP3A4. nih.gov Primary amines are a chemical class that can be involved in the formation of metabolite-inhibitory complexes with CYP enzymes. nih.gov

Given that this compound is a chiral primary amine, it is critical to evaluate its potential to inhibit various CYP isoforms. acs.org While specific studies detailing the in-vitro inhibition of individual CYP enzymes by this compound were not found in the provided search results, the general principles of drug metabolism strongly suggest this would be a necessary area of investigation for any drug development program involving this compound or its derivatives. Understanding how each enantiomer is metabolized and whether it inhibits key enzymes like CYP1A2, CYP2C19, CYP2D6, or CYP3A4 is essential for predicting its clinical behavior. nih.gov

The table below outlines the importance of studying CYP interactions for a compound like this compound.

Type of InteractionDescriptionRelevance to this compound
Enzyme Inhibition youtube.comA drug candidate reduces the metabolic activity of a CYP enzyme towards other drugs.As a chiral amine, it could inhibit key drug-metabolizing CYPs, potentially in an enantioselective manner.
Mechanism-Based Inactivation nih.govA metabolite of the drug candidate irreversibly binds to and inactivates the CYP enzyme.The primary amine structure raises the possibility of forming reactive metabolites that could lead to this type of inhibition.
Metabolite-Inhibitory Complex nih.govyoutube.comA metabolite forms a stable, but often reversible, complex with the heme iron of the CYP enzyme.This is a known pathway for primary amines and could lead to time-dependent inhibition.
Enantioselective Inhibition nih.govThe (R) and (S) enantiomers exhibit different inhibitory potencies against a specific CYP isoform.Crucial to determine if a racemic mixture or a single enantiomer would have a safer drug-drug interaction profile.

Exploration of Other Enzyme Targets

The structural motif of this compound, featuring a chiral aminoethyl group and a cyano-substituted benzene (B151609) ring, makes it and its derivatives interesting candidates for interaction with various enzyme active sites. Research has extended beyond single targets to explore their potential as modulators of other key enzymes implicated in a range of diseases.

One area of investigation has been their role as potassium channel openers . wikipedia.orgnih.gov These drugs facilitate the transmission of ions through potassium channels, a mechanism useful in treating conditions like hypertension. wikipedia.org While specific research on this compound is emerging, the broader class of compounds is being explored for vasorelaxant activities. nih.gov

Another significant enzyme target for benzonitrile-containing compounds is Glutaminyl-peptide cyclotransferase-like protein (QPCTL) . nih.govnih.govspringernature.com QPCTL is an enzyme that plays a critical role in the post-translational modification of the CD47 "don't eat me" signal, which cancer cells use to evade the immune system. nih.govspringernature.com Inhibition of QPCTL can disrupt this signal and enhance the phagocytosis of tumor cells by macrophages. nih.gov Recently, potent benzonitrile-based inhibitors of QPCTL have been developed that demonstrate significant antitumor efficacy, supporting QPCTL as an attractive target for cancer immunotherapy. nih.govnih.gov

Furthermore, the α-amino nitrile scaffold, which is central to this compound, is a key feature in inhibitors of Dipeptidyl Peptidase IV (DPP-IV) . nih.gov DPP-IV is an enzyme that degrades incretin (B1656795) hormones, which are crucial for glucose homeostasis. nih.govnih.gov Inhibitors of DPP-IV, known as gliptins, are an established class of oral medications for the management of type 2 diabetes. nih.gov The development of cyanopyrrolidine-based inhibitors, such as NVP DPP728, has demonstrated that inhibiting this enzyme is a feasible and effective approach for treating type 2 diabetes. nih.gov

Enzyme TargetTherapeutic AreaRole of Benzonitrile MoietyRepresentative Research Finding
Potassium Channels Hypertension, AnginaCore structural component of channel openers. wikipedia.orgnih.govDevelopment of vasorelaxant compounds based on related heterocyclic skeletons. nih.gov
QPCTL Cancer ImmunotherapyKey interacting element in potent, specific inhibitors. nih.govnih.govQPCTL inhibitors enhance macrophage-mediated phagocytosis of tumor cells. nih.gov
DPP-IV Type 2 DiabetesComponent of selective, orally active inhibitors (gliptins). nih.govnih.govInhibition of DPP-IV improves metabolic control and reduces glucose levels. nih.gov

Development of Biologically Active Benzonitrile-Containing Compounds

The benzonitrile group is a versatile pharmacophore that is present in numerous biologically active compounds. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in drug design. The synthesis of novel molecules incorporating this moiety, often starting from precursors like this compound, is an active area of research. nih.govrsc.org

The development of these compounds often involves multicomponent reactions (MCRs), which allow for the efficient, atom-economical synthesis of complex molecular architectures from three or more starting materials. nih.gov This strategy is a powerful tool for creating libraries of structurally diverse compounds for biological screening. For example, aminobenzonitriles can be used as key building blocks in the synthesis of complex heterocyclic systems like 4-aminoquinolines, which are known for their broad biological activities.

Recent research has led to the creation of potent QPCTL inhibitors with a benzonitrile core for cancer immunotherapy. nih.gov One such compound, QP5038, was identified as a novel and potent QPCTL inhibitor with promising anti-tumor efficacy both in vitro and in vivo, particularly when used in combination with other immunotherapies like anti-PD-1 antibodies. nih.govspringernature.com

The synthesis of biologically active natural products has also been achieved using simple, biomass-derived platform chemicals as starting materials, demonstrating the feasibility of producing complex, bioactive compounds through sustainable chemical pathways. rsc.org

Compound/ClassBiological ActivitySynthetic ApproachKey Finding
QP5038 QPCTL Inhibition, AntitumorStructure-based drug designDemonstrates potent in vivo antitumor efficacy, especially in combination with PD-1 blockade. nih.govspringernature.com
4-Aminoquinolines Antimalarial, Anti-inflammatoryMulticomponent reactions involving aminobenzonitrilesEfficient synthesis of a privileged scaffold in medicinal chemistry.
Aspergillides A and B Natural Product AntibioticsTotal synthesis from biomassDemonstrates that all carbon atoms for a complex bioactive molecule can be sourced from sustainable feedstocks. rsc.org

Application in Protein Degrader Development

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy, particularly in oncology. nih.govyoutube.com This approach uses heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), to eliminate specific disease-causing proteins rather than just inhibiting them. nih.govnih.govfrontiersin.org

A PROTAC molecule consists of three main components:

A "warhead" ligand that binds to the protein of interest (POI). arxiv.org

An E3 ligase ligand (e.g., for Cereblon (CRBN) or Von Hippel-Lindau (VHL)) that recruits the cell's natural protein disposal machinery. nih.govresearchgate.net

A chemical linker that connects the two ligands. nih.govsemanticscholar.org

By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome. youtube.com This event-driven, catalytic mechanism can be effective at very low concentrations and can target proteins previously considered "undruggable." frontiersin.org

While there is no specific literature detailing the use of this compound in a reported PROTAC, its structure contains functionalities that are relevant to PROTAC design. The primary amine group offers a reactive handle for chemical modification and attachment to a linker. The cyanophenyl group could be incorporated as part of a novel warhead ligand designed to bind a specific POI. The development of new PROTACs often involves the exploration of novel ligands and linkers to optimize potency, selectivity, and pharmacokinetic properties. nih.govsemanticscholar.org The modular nature of PROTACs allows for rational design, where different warheads, linkers, and E3 ligase ligands can be combined to create effective protein degraders. nih.gov

PROTAC ComponentFunctionPotential Role for a this compound-like Scaffold
Warhead Binds to the Protein of Interest (POI).The cyanophenyl group could serve as a recognition motif or be part of a larger ligand for a POI.
Linker Connects the warhead and the E3 ligase ligand.The aminoethyl group provides a point of attachment for synthesizing various linker chains.
E3 Ligase Ligand Recruits an E3 ubiquitin ligase (e.g., CRBN, VHL).Unlikely to serve directly as a common E3 ligase ligand, but could be part of a novel ligand.

Use as a Biochemical Reagent in Life Science Research

Beyond its direct therapeutic potential, this compound and its close structural analogs serve as valuable biochemical reagents in life science research. medchemexpress.com These compounds are used as building blocks or tools to probe biological systems and develop more complex research agents.

A prominent example is the use of its isomer, 4-(Aminomethyl)benzonitrile (B84873) hydrochloride , in the synthesis of fluorescently-labeled bisbenzamidines. sigmaaldrich.comsigmaaldrich.com These fluorescent probes are important biochemical tools in biomedical studies, allowing for the visualization and tracking of specific molecular interactions or cellular components.

Additionally, 4-(Aminomethyl)benzonitrile has been used to synthesize tetrazine-based compounds for the functional modification of biomaterials. sigmaaldrich.comsigmaaldrich.com Specifically, it was used to create 3-(p-benzylamino)-1,2,4,5-tetrazine, which can modify alginate hydrogels. These modified hydrogels have applications in cell engineering, providing specific microenvironments to control cell behavior and function. sigmaaldrich.com The ability to functionalize biomaterials with such specific chemical moieties is crucial for advancing tissue engineering and regenerative medicine.

These applications highlight the utility of the aminobenzonitrile scaffold as a versatile chemical tool for creating specialized reagents for biological research. medchemexpress.com

Catalytic Applications and Materials Science Research Involving 4 1 Aminoethyl Benzonitrile

Investigation of Catalytic Processes Utilizing 4-(1-Aminoethyl)benzonitrile and Related Nitriles

The catalytic hydrogenation of nitriles is a critical process for the synthesis of primary amines, which are valuable intermediates in the pharmaceutical, plastics, and agrochemical industries. researchgate.net However, controlling the selectivity of this reaction to favor the desired primary amine over secondary and tertiary amines, as well as hydrogenolysis byproducts, remains a significant challenge. researchgate.netresearchgate.net

Homogeneous Catalysis

Homogeneous catalysis offers a pathway for the transformation of nitriles under milder reaction conditions. For instance, the conversion of benzaldehyde (B42025) to benzonitrile (B105546) can be achieved with high efficiency using homogeneous catalysts. One reported method utilizes a phase transfer catalyst, tetrabutylammonium (B224687) bromide, in dimethylformamide (DMF) at 135°C, resulting in a 92.8% yield of benzonitrile. rsc.org Another approach employs an ionic liquid which acts as a co-solvent, catalyst, and phase separation agent, achieving 100% conversion of benzaldehyde and 100% yield of benzonitrile at 120°C within 2 hours. rsc.org This method is notable for its green chemistry principles, as the ionic liquid can be easily recovered and recycled. rsc.org

Organocatalysis, a sub-field of homogeneous catalysis, has also been explored for the synthesis of chiral benzonitriles. N-heterocyclic carbenes (NHCs) have been successfully used as organocatalysts in the atroposelective synthesis of axially chiral benzonitriles from racemic 2-arylbenzaldehydes and sulfonamides. nih.gov This dynamic kinetic resolution process affords the products in good to excellent yields and enantioselectivities. nih.gov DFT calculations have indicated that the loss of the p-toluenesulfinate group is the rate-determining and stereo-determining step in this transformation. nih.gov More recently, NHCs have been employed in the atroposelective synthesis of C–O axially chiral benzonitriles through a desymmetrization/dynamic kinetic resolution strategy. acs.org

Heterogeneous Catalysis for Selective Transformations

Heterogeneous catalysis is widely employed for the hydrogenation of nitriles, with palladium being a commonly used metal. researchgate.net The hydrogenation of benzonitrile over supported palladium catalysts often leads to the formation of benzylamine (B48309) as the primary product, but can be complicated by a subsequent hydrogenolysis step that produces toluene. acs.org This consecutive reaction sequence involves the first-order hydrogenation of benzonitrile to benzylamine, followed by the zero-order hydrogenolysis of benzylamine. acs.org

To enhance the selectivity towards the primary amine, various strategies have been developed. A notable process involves the liquid-phase hydrogenation of benzonitrile over a 10% Pd/C catalyst in a biphasic solvent system (e.g., water/dichloromethane) in the presence of a mildly acidic additive like sodium dihydrogen phosphate. researchgate.net This method, conducted under mild conditions (30°C, 6 bar), achieves complete conversion of benzonitrile with high selectivity (95%) to benzylamine. researchgate.net The use of supported palladium catalysts on materials like alumina (B75360) has also been investigated, though these can also exhibit hydrogenolysis activity. acs.org

Catalyst SystemSubstrateProductSelectivityYieldConditions
10% Pd/C, NaH2PO4BenzonitrileBenzylamine95%85-90%30°C, 6 bar, water/dichloromethane (B109758)
5 wt% Pd/CBenzonitrileBenzylamine, Toluene--Liquid phase, stirred autoclave
Fe3O4-CTAB NPsBenzaldehyde, NH2OH·HClBenzonitrile-97.0%80–90 °C, 1 h, DMF

Ligand Design in Asymmetric Catalysis

The development of chiral ligands is crucial for achieving high enantioselectivity in asymmetric catalysis. While specific examples detailing the use of this compound directly as a ligand in widespread applications are not prevalent in the provided search results, the principles of ligand design are highly relevant. The amino and nitrile functionalities of this compound make it a potential candidate for chelation with metal centers. The design of chiral ligands is a key focus in asymmetric gold catalysis, where the rational design and fine-tuning of ligands are essential for advancing the field. rsc.org The development of such ligands enables enantioselective transformations in gold(I), gold(III), and gold(I)/gold(III) catalytic cycles. rsc.org The synthesis of axially chiral benzonitriles using chiral N-heterocyclic carbene catalysts further underscores the importance of the chiral environment created by the catalyst in controlling stereochemistry. nih.gov

Advanced Materials Development Incorporating Benzonitrile Moieties

The benzonitrile group is a valuable functional moiety in the development of advanced materials due to its electronic properties and ability to participate in various chemical transformations.

Polymeric Materials and Coatings Research

Benzonitrile moieties are incorporated into polymers to impart specific properties. Polybenzoxazines are a class of high-performance polymers known for their excellent thermal and mechanical properties. acs.org The polymerization of benzoxazine (B1645224) monomers can be influenced by the presence of other functional groups. For instance, the ring-opening polymerization of benzoxazine can be accelerated by the presence of aliphatic hydroxyl groups. acs.org Vitrimers based on benzoxazine chemistry, which exhibit dynamic covalent bonds, are an area of active research. acs.org The nitrile group can also be a precursor for cross-linking reactions or for further functionalization of the polymer.

Functional Materials for Optoelectronic Applications

The electronic nature of the benzonitrile group makes it a useful component in materials designed for optoelectronic applications. Benzonitrile-containing compounds can act as building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). acs.org For example, benzazines, which are heterocyclic compounds, are utilized as electron-withdrawing units in light-sensitive materials. researchgate.net Their properties can be tuned by the introduction of various substituents. researchgate.net Similarly, selenophene (B38918) and thiophene (B33073) derivatives, which are important scaffolds for organic electronic materials, can be synthesized using precursors containing nitrile groups. acs.org The incorporation of nitrile functionalities into larger molecular structures, such as subphthalocyanines, allows for the fine-tuning of their optical and electronic properties for applications in devices like OLEDs and OPVs. acs.org Furthermore, modifying materials like graphitic carbon nitride (g-C3N4) can enhance their photocatalytic activity, and the introduction of certain functional groups can narrow the band gap, improving visible light absorption and making them suitable for optoelectronic applications. mdpi.com

Integration of this compound into Nanostructured Materials Remains an Area of Limited Publicly Available Research

The investigation sought to uncover the role of this compound in the synthesis, functionalization, and stabilization of various nanomaterials, such as nanoparticles and quantum dots. The intended focus was on its application as a ligand, capping agent, or functionalizing molecule that could impart specific chemical or physical properties to these materials. This could include leveraging its amine group for attachment to nanoparticle surfaces and its nitrile group for influencing electronic properties or for further chemical modifications.

However, the search did not yield specific examples or in-depth studies detailing these applications for this compound. While general principles of nanoparticle functionalization with amine-containing organic molecules are well-established, literature specifically citing the use of this compound in this context could not be located.

Consequently, a detailed discussion on its role in the formation and functionalization of nanostructured materials, along with data tables summarizing their properties and applications, cannot be provided at this time due to the absence of specific research data in publicly accessible sources. This suggests that the use of this compound in materials science, particularly in the realm of nanotechnology, may be a highly specialized or emergent area of study with research not yet widely published.

Further investigation in specialized, subscription-based scientific journals or patent databases might yield more specific information. However, based on the currently available public information, this remains a topic with limited documented research.

Future Research Directions and Emerging Paradigms for 4 1 Aminoethyl Benzonitrile

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The production of enantiomerically pure 4-(1-Aminoethyl)benzonitrile is critical for its application in fields where stereochemistry dictates biological activity. Future research will heavily focus on developing novel synthetic routes that are not only high-yielding but also align with the principles of green chemistry, emphasizing sustainability, safety, and reduced environmental impact.

Key research frontiers include:

Asymmetric Catalysis: The development of highly stereoselective catalysts for the synthesis of this compound is a primary objective. This involves the asymmetric reduction of the corresponding ketimine or the reductive amination of 4-acetylbenzonitrile (B130643). Research into novel transition-metal catalysts (e.g., based on Iridium, Rhodium, or Ruthenium) with chiral ligands is expected to yield more efficient and scalable processes.

Biocatalysis: Leveraging enzymes as catalysts offers a highly sustainable and exquisitely selective alternative to traditional chemical methods. The use of transaminases or amino acid dehydrogenases, potentially engineered through directed evolution, could enable the production of (R)- or (S)-4-(1-Aminoethyl)benzonitrile from inexpensive starting materials under mild, aqueous conditions. This approach minimizes waste and avoids the use of heavy metals.

Flow Chemistry: Integrating synthetic steps into continuous flow reactors presents an opportunity to enhance safety, consistency, and scalability. Future methodologies may involve telescoped reactions where multiple transformations occur in a single, continuous process, thereby reducing the need for manual handling and purification of intermediates.

Advanced Biological Target Identification and Validation

While derivatives of this compound have shown promise, particularly as fungicides against a spectrum of phytopathogenic fungi like Ascomycetes and Basidiomycetes, the precise molecular targets often remain unconfirmed. google.com The next wave of research must employ advanced techniques to identify and validate these biological targets, which is crucial for understanding the mechanism of action and for designing more potent and selective next-generation compounds.

Modern target identification strategies that represent significant future research avenues include:

MethodologyDescriptionPotential Application for this compound
Affinity-Based Pull-Down The compound is chemically modified with a tag (e.g., biotin). This "bait" is introduced to a cell lysate, where it binds to its target protein(s). The entire complex is then "pulled down" using the tag, and the captured proteins are identified via mass spectrometry.To isolate and identify specific fungal proteins that bind to fungicidal derivatives of the compound.
Drug Affinity Responsive Target Stability (DARTS) This technique is based on the principle that a small molecule binding to its target protein can stabilize the protein and make it more resistant to degradation by proteases. Changes in protein stability after compound treatment are measured to identify the target.To confirm target engagement within fungal cells without chemically modifying the parent compound, providing a more authentic interaction profile.
Thermal Proteome Profiling (TPP) TPP measures the change in the thermal stability of thousands of proteins in a cell simultaneously upon ligand binding. A shift in the melting temperature of a specific protein in the presence of the compound indicates a direct interaction.For an unbiased, proteome-wide screen to identify both primary targets and potential off-targets of this compound derivatives in complex biological systems.

By validating these targets, researchers can move from broad-spectrum activity to precision-targeted intervention, potentially leading to agrochemicals with improved efficacy and reduced environmental impact.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery and molecular design. cymitquimica.com For this compound, these computational tools offer a powerful strategy to rapidly explore vast chemical spaces and design novel derivatives with optimized properties.

Future research will integrate AI and ML in the following ways:

AI/ML ApplicationDescriptionRelevance to this compound
Quantitative Structure-Activity Relationship (QSAR) ML models are trained on existing data to learn the relationship between a compound's chemical structure and its biological activity.To predict the fungicidal activity of new, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis.
Generative Models (GANs & VAEs) These models can "learn" the features of active molecules and then generate novel chemical structures that are predicted to have high activity and desirable drug-like properties.To design entirely new molecules based on the this compound scaffold that possess enhanced potency, selectivity, or improved metabolic stability.
ADME/Tox Prediction AI algorithms can predict the Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) profiles of compounds before they are synthesized.To filter out derivative designs that are likely to be toxic or have poor pharmacokinetic properties, saving significant time and resources.

The fusion of AI with chemical intuition will accelerate the design-build-test-learn cycle, enabling the rapid development of optimized compounds for specific applications.

Development of Next-Generation Functional Materials

The unique chemical structure of this compound makes it an attractive building block for the creation of advanced functional materials, an area that remains largely unexplored. Amines are fundamental components in materials science, and the specific features of this compound open up several forward-looking research avenues. cymitquimica.com

Emerging paradigms for its use in materials science include:

Chiral Polymers and Membranes: The compound's inherent chirality can be transferred to a polymer backbone. Polymerizing this compound or its derivatives could lead to the creation of specialty polymers for use in chiral chromatography (to separate other chiral molecules) or in the development of enantioselective membranes.

Metal-Organic Frameworks (MOFs): The amino group and the nitrile group can both act as ligands, coordinating with metal ions to form highly ordered, porous structures known as MOFs. MOFs created with this chiral ligand could be explored for applications in asymmetric catalysis, gas separation, or as sensors.

Liquid Crystals: Molecules with rigid, rod-like structures, such as the cyanophenyl group, are known to form liquid crystalline phases. By incorporating the this compound moiety into larger molecular designs, researchers could develop novel chiral liquid crystals with unique optical properties for use in advanced display technologies or photonics.

These potential applications represent a significant shift from the compound's traditional role as a pharmaceutical intermediate to a key component in the next generation of smart and functional materials.

Q & A

Q. What are the common synthetic routes for preparing 4-(1-Aminoethyl)benzonitrile?

  • Methodological Answer : The synthesis of this compound typically involves functionalizing the benzonitrile core with an aminoethyl group. Key strategies include:
  • Catalytic Hydrosilylation : Using Fe-based catalysts (e.g., Bu4_4N[Fe(CO)3_3(NO)]) to introduce hydroxymethyl or aminomethyl groups via hydrosilylation, followed by oxidation or substitution reactions to achieve the aminoethyl moiety .
  • Cross-Coupling Reactions : Palladium-catalyzed coupling of pre-functionalized intermediates, as demonstrated in the synthesis of related indole derivatives (e.g., Suzuki-Miyaura coupling with aryl boronic acids) .
  • Reductive Amination : Reacting 4-(Cyanomethyl)benzonitrile with ammonia or primary amines under reducing conditions (e.g., H2_2/Pd-C) to form the aminoethyl group .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural elucidation combines:
  • X-ray Crystallography : Resolves bond lengths, angles, and spatial arrangement (e.g., studies on analogous compounds like 4-(6-Quinolyloxymethyl)benzonitrile) .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent effects (e.g., nitrile and aminoethyl groups). For example, the nitrile carbon resonates at ~115–120 ppm in 13^{13}C NMR, while the aminoethyl protons appear as triplets near δ 2.5–3.5 ppm .
  • IR Spectroscopy : The nitrile stretch (C≡N) appears at ~2220–2240 cm1^{-1}, and NH2_2 bending modes occur near 1600–1650 cm1^{-1} .

Advanced Research Questions

Q. What reaction mechanisms govern the synthesis of derivatives using this compound?

  • Methodological Answer : Mechanistic insights depend on the reaction type:
  • Nucleophilic Substitution : The aminoethyl group acts as a nucleophile in SN2^2 reactions, such as alkylation with bromoacetyl derivatives (e.g., forming amides or tertiary amines) .
  • Electron Transfer Processes : In photochemical reactions, twisted intramolecular charge-transfer (TICT) states may form, altering reaction pathways. Solvent polarity and steric effects influence radiative vs. non-radiative decay .

Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?

  • Methodological Answer : Contradictions arise from:
  • Solvent Effects : Polar solvents stabilize charge-transfer states, broadening NMR peaks or shifting IR bands. Use deuterated solvents with low polarity (e.g., CDCl3_3) for consistency .
  • Dynamic Equilibria : Tautomerism or rotational isomerism (e.g., hindered rotation of the aminoethyl group) can split signals. Variable-temperature NMR or DFT calculations clarify these phenomena .

Q. What are the best practices for handling and storing this compound to ensure stability?

  • Methodological Answer : Stability is maintained by:
  • Storage Conditions : Store at 2–8°C in airtight containers under inert gas (N2_2 or Ar) to prevent oxidation or hydrolysis of the nitrile group .
  • Handling Precautions : Avoid prolonged exposure to moisture or light. Use gloveboxes for air-sensitive reactions and monitor purity via HPLC or GC-MS before critical experiments .

Notes

  • Avoid commercial sources (e.g., Sigma-Aldrich, Benchchem) due to inconsistent analytical data .
  • Prioritize peer-reviewed synthesis protocols and spectroscopic validation for reproducibility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.